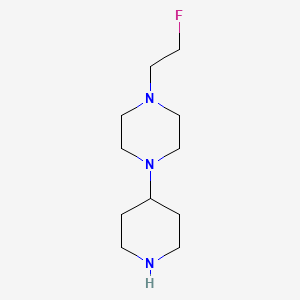
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine
Vue d'ensemble
Description
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine (FEPP) is a synthetic compound with a variety of applications in scientific research. FEPP is a member of the piperazine family of compounds, which are cyclic amines with a variety of industrial, pharmaceutical, and research uses. FEPP has been extensively studied for its biochemical and physiological effects, and has been used to study various biological processes.
Applications De Recherche Scientifique
Potential Antipsychotic Applications
- A study conducted by Bolós et al. (1996) explored derivatives of piperazine and piperidine, including compounds structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, for their potential as atypical antipsychotics. They found that these compounds showed promise in inhibiting behaviors in mice models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antibacterial Properties
- Ziegler et al. (1990) synthesized a range of 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids incorporating piperazine derivatives. This study found that some of these compounds, structurally similar to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showed comparable in vitro antibacterial activity to the reference compound ciprofloxacin (Ziegler et al., 1990).
Potential for Serotonin Receptor Antagonism
- Perregaard et al. (1992) synthesized a series of indoles substituted with piperazinyl and piperidinyl, related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showing potent serotonin 5-HT2 receptor affinity and potential for central serotonin receptor antagonism in rat models (Perregaard et al., 1992).
Potential in Treating Neurological Disorders
- A study by van Niel et al. (1999) on fluorinated piperidine and piperazine derivatives found compounds that maintained high affinity and selectivity for the 5-HT1D receptor. These compounds, structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, showed potential in treating neurological disorders through their effect on serotonin receptors (van Niel et al., 1999).
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIJMGCLCNPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
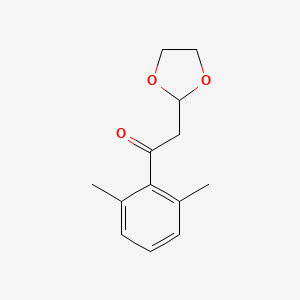
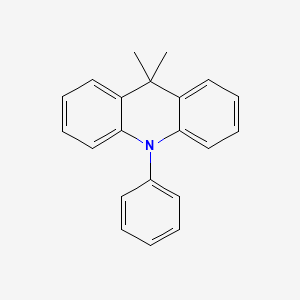
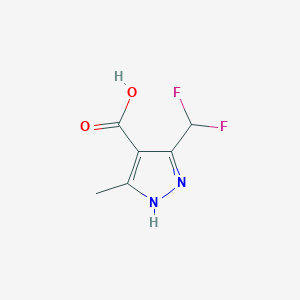

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
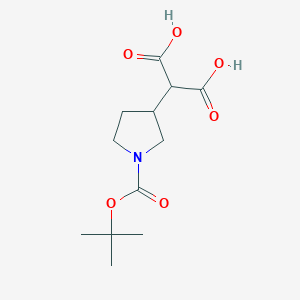
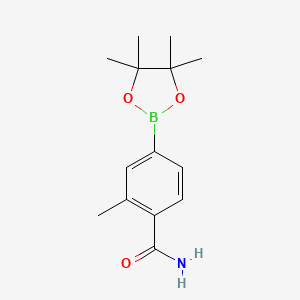
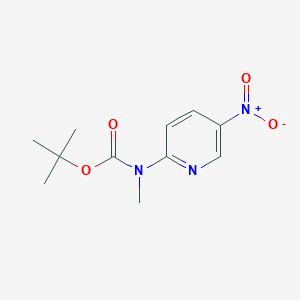
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
